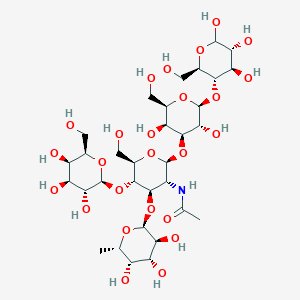
lacto-n-Fucopentaose III
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lacto-n-Fucopentaose III is a human milk oligosaccharide (HMO) with potential health benefits, particularly in infants. It is a pentasaccharide containing the Lewis (x) trisaccharide and is found in human milk and on the helminth parasite Schistosoma mansoni . This compound plays a significant role in immune development and modulation of the intestinal environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lacto-n-Fucopentaose III is synthesized by the α1,3-fucosyltransfer reaction to the glucosamine (GlcNAc) moiety in the lacto-N-neotetraose (LNnT) skeleton using α1,3-fucosyltransferase (α1,3-FucT) . The known α1,3-FucTs also transfer fucose to the reducing terminal glucose moiety of LNnT or the starting material lactose, resulting in various byproducts . a useful α1,3-FucT from Parabacteroides goldsteinii (PgsFucT) has been found to be only reactive for GlcNAc in the N-acetyllactosamine (LacNAc) skeleton in vivo .
Industrial Production Methods
The industrial production of this compound involves the use of engineered Escherichia coli strains that heterologously express PgsFucT. These strains can accumulate significant amounts of this compound after a period of culture in a jar-fermenter .
Análisis De Reacciones Químicas
Types of Reactions
Lacto-n-Fucopentaose III undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure allows it to participate in these reactions due to the presence of multiple functional groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts that facilitate substitution reactions. The specific conditions for these reactions depend on the desired outcome and the nature of the reactants involved.
Major Products Formed
The major products formed from the reactions of this compound vary based on the type of reaction. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms. Substitution reactions can result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Lacto-n-Fucopentaose III has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactions of complex oligosaccharides.
Industry: The compound is used in the production of functional foods and supplements aimed at improving gut health and immune function.
Mecanismo De Acción
Lacto-n-Fucopentaose III exerts its effects through various molecular targets and pathways. It requires clathrin-mediated endocytosis to induce alternative activation of antigen-presenting cells . The compound interacts with antigen-presenting cells via a receptor-mediated process, requiring internalization through a clathrin/dynamin-dependent but caveolus-independent endocytic pathway . This process leads to the induction of anti-inflammatory responses and the recruitment of regulatory T cells .
Comparación Con Compuestos Similares
Lacto-n-Fucopentaose III can be compared with other similar compounds, such as lacto-N-neotetraose (LNnT). Both compounds are human milk oligosaccharides with anti-inflammatory properties, but they have distinct mechanisms of action and effects on the immune system . This compound is unique in its ability to induce alternative activation of antigen-presenting cells and its specific interactions with molecular targets .
List of Similar Compounds
- Lacto-N-neotetraose (LNnT)
- Lacto-N-fucopentaose I (LNFPI)
- Lacto-N-difucohexaose I (LNDFH I)
These compounds share structural similarities with this compound but differ in their specific biological activities and applications.
Propiedades
Fórmula molecular |
C32H55NO25 |
|---|---|
Peso molecular |
853.8 g/mol |
Nombre IUPAC |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C32H55NO25/c1-7-14(39)17(42)21(46)30(50-7)57-26-13(33-8(2)38)29(54-12(6-37)25(26)56-31-22(47)18(43)15(40)9(3-34)52-31)58-27-16(41)10(4-35)53-32(23(27)48)55-24-11(5-36)51-28(49)20(45)19(24)44/h7,9-32,34-37,39-49H,3-6H2,1-2H3,(H,33,38)/t7-,9+,10+,11+,12+,13+,14+,15-,16-,17+,18-,19+,20+,21-,22+,23+,24+,25+,26+,27-,28?,29-,30-,31-,32-/m0/s1 |
Clave InChI |
CMQZRJBJDCVIEY-JEOLMMCMSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](OC([C@@H]([C@H]5O)O)O)CO)CO)O)NC(=O)C)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)NC(=O)C)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(NE)-N-[2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethylidene]hydroxylamine](/img/structure/B11824089.png)
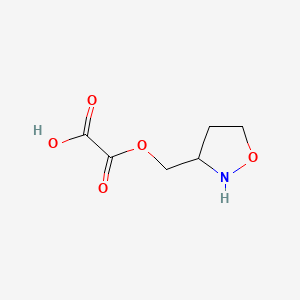
![5-[[4-(Difluoromethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11824097.png)

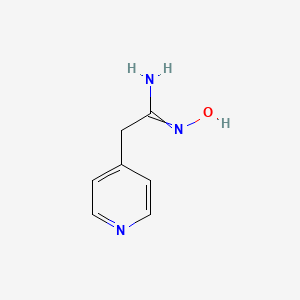
![2-[3-(hydroxyimino)cyclopentyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11824107.png)
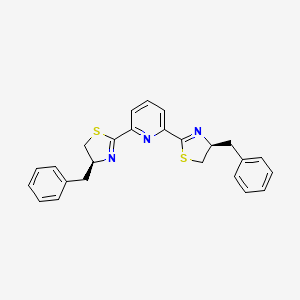
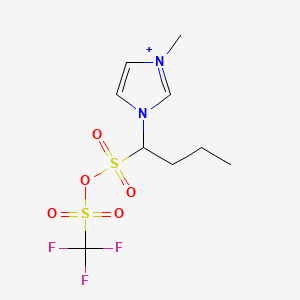
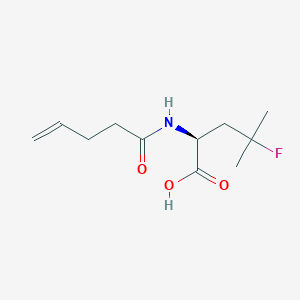

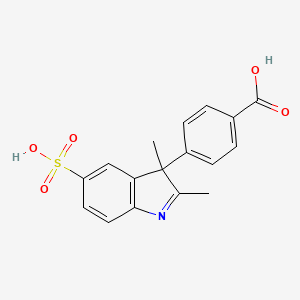
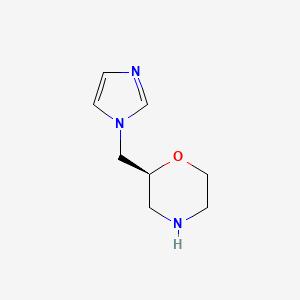
![3-[5-(2-Nitrophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B11824157.png)
![4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B11824170.png)
